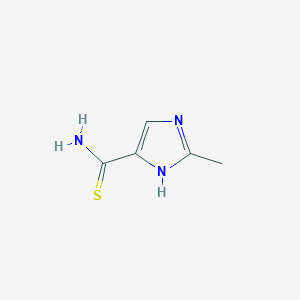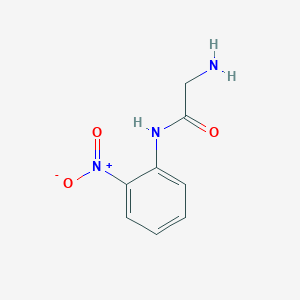
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one, also known as APB, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. APB has been shown to modulate the activity of certain ion channels in the brain, which has implications for understanding the mechanisms underlying neuronal signaling and synaptic plasticity.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one is not fully understood, but it is thought to act as a modulator of ion channel activity by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the context in which it is being studied.
Efectos Bioquímicos Y Fisiológicos
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of pain perception, and the modulation of body temperature. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one in lab experiments is its selectivity for certain ion channels, which allows researchers to investigate the specific role of these channels in various physiological processes. However, one limitation is that 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one may not fully replicate the effects of endogenous ligands that normally bind to these channels, which could limit the relevance of the findings to natural physiological processes.
Direcciones Futuras
There are many potential future directions for research involving 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one, including further investigation of its effects on specific ion channels and the development of more selective compounds that can modulate these channels with greater precision. Additionally, there is potential for the use of 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one in the development of treatments for neurological disorders and other conditions that involve ion channel dysfunction.
Métodos De Síntesis
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one can be synthesized using a variety of methods, including the reaction of 3-aminophenol with 2,3-dimethoxybenzaldehyde followed by cyclization in the presence of a suitable acid catalyst. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the benzopyran ring system.
Aplicaciones Científicas De Investigación
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one has been used extensively in scientific research as a tool for investigating the role of ion channels in neuronal signaling and synaptic plasticity. It has been shown to selectively modulate the activity of certain ion channels, including the NMDA receptor and the TRPV1 channel, which are involved in processes such as learning and memory, pain perception, and thermoregulation.
Propiedades
Número CAS |
130599-49-4 |
|---|---|
Nombre del producto |
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one |
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-amino-2-(3-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8H,16-17H2 |
Clave InChI |
LOFAPQYCKHXGFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
Sinónimos |
4H-1-Benzopyran-4-one,5-amino-2-(3-aminophenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)





![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)






